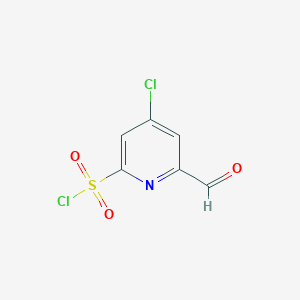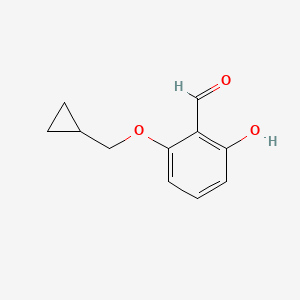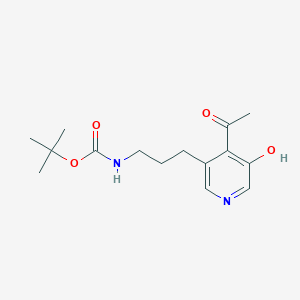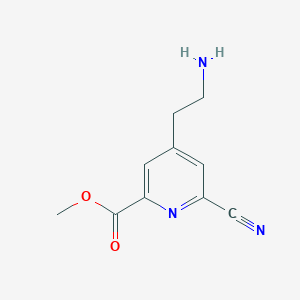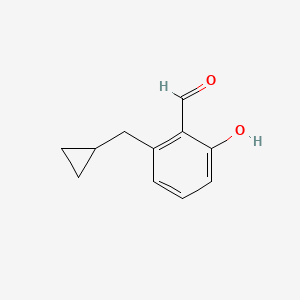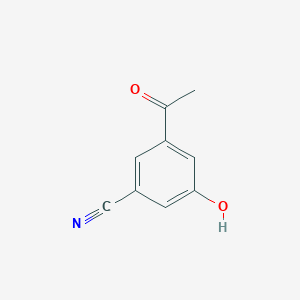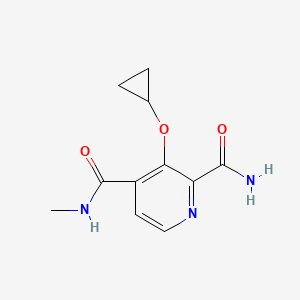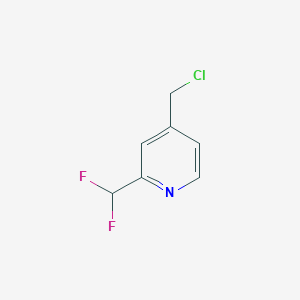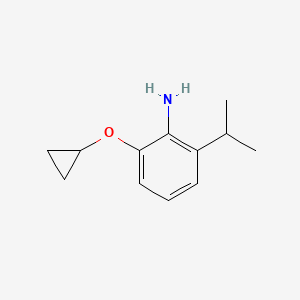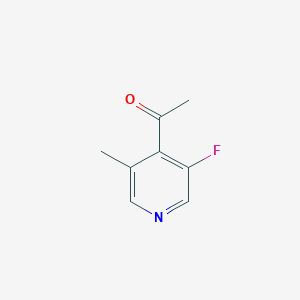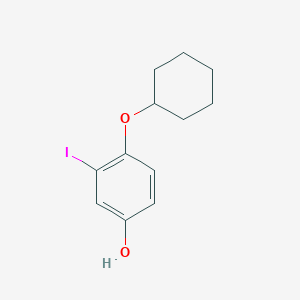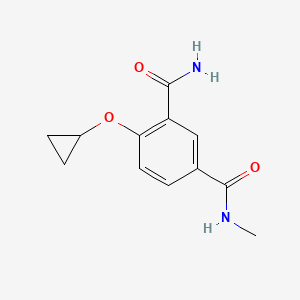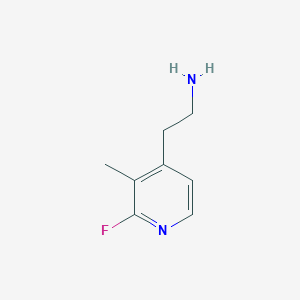
3-(2-Methoxypyridin-4-YL)oxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxypyridin-4-YL)oxetan-3-amine is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol This compound features a pyridine ring substituted with a methoxy group at the 2-position and an oxetane ring fused to an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxypyridin-4-YL)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-methoxypyridine with an appropriate oxetane precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxypyridin-4-YL)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(2-Methoxypyridin-4-YL)oxetan-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Methoxypyridin-4-YL)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-Methoxypyridin-4-YL)oxetan-3-amine include:
4-Amino-3-methoxypyridine: A compound with a similar pyridine structure but different functional groups.
3-(2-Methoxypyridin-3-yl)oxetan-3-amine: A closely related compound with a different substitution pattern on the pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methoxy and amine groups.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(2-methoxypyridin-4-yl)oxetan-3-amine |
InChI |
InChI=1S/C9H12N2O2/c1-12-8-4-7(2-3-11-8)9(10)5-13-6-9/h2-4H,5-6,10H2,1H3 |
InChI Key |
IWLVSNZWQBDITO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)C2(COC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



